molecular formula C13H16O5 B12521172 Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- CAS No. 820237-69-2

Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)-

Cat. No.: B12521172
CAS No.: 820237-69-2
M. Wt: 252.26 g/mol
InChI Key: PPDPMLHCQSHGPH-UHFFFAOYSA-N
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Description

Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- is a substituted phenoxyacetic acid derivative characterized by a phenoxy backbone functionalized with a formyl group at position 6, a methyl group at position 2, and a propoxy group at position 3. The compound’s molecular formula is inferred as C₁₃H₁₆O₅, derived from structural analogs such as its acetamide derivative (C₁₃H₁₇NO₄, CAS 820237-70-5) described in , where the carboxylic acid group (-COOH) replaces the acetamide (-CONH₂).

Properties

CAS No.

820237-69-2

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-(6-formyl-2-methyl-3-propoxyphenoxy)acetic acid

InChI

InChI=1S/C13H16O5/c1-3-6-17-11-5-4-10(7-14)13(9(11)2)18-8-12(15)16/h4-5,7H,3,6,8H2,1-2H3,(H,15,16)

InChI Key

PPDPMLHCQSHGPH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reagents

The synthesis of this compound involves sequential functionalization of a phenolic precursor to introduce the formyl, methyl, and propoxy groups, followed by coupling with chloroacetic acid or glyoxylic acid derivatives.

Phenolic Precursor Synthesis

The core phenolic structure is synthesized through multi-step aromatic substitution:

Step Reaction Reagents/Conditions Key References
1 Methylation Friedel-Crafts alkylation with methyl halide (e.g., CH₃I) in the presence of AlCl₃ or FeCl₃.
2 Propoxylation Williamson ether synthesis using propyl bromide and a phenolic salt (e.g., NaOH).
3 Formylation Vilsmeier-Haack reaction (POCl₃/DMF) or Reimer-Tiemann reaction (CHCl₃/NaOH).
Critical Considerations
  • Regioselectivity : The methyl group at position 2 directs subsequent substitutions to the para position. The propoxy group is introduced at position 3 via controlled alkylation.
  • Protecting Groups : Temporary protection of hydroxyl groups (e.g., with Boc or methyl ethers) may be required to prevent undesired side reactions during formylation.

Optimization and Challenges

Regioselectivity in Formylation

The formyl group at position 6 requires precise control. The Vilsmeier-Haack reaction (POCl₃/DMF) is preferred over the Reimer-Tiemann method due to better regioselectivity:

Method Position Yield Advantages References
Vilsmeier-Haack 6 70–85% High para-directing efficiency
Reimer-Tiemann 4/6 50–60% Lower selectivity, side products

Solvent and Catalyst Impact

  • Methanol : Ideal for chloroacetic acid couplings due to solubility and ease of purification.
  • DMSO : Enhances reaction rates in nucleophilic substitutions.
  • H₂SO₄ : Accelerates glyoxylic acid condensation but may lead to over-oxidation.

Alternative Synthetic Pathways

One-Pot Synthesis

A patent (CN103396307A) describes a streamlined process for methoxyphenylacetic acid derivatives, adaptable for the target compound:

Step Reagents Conditions Yield
1 Methyl phenoxide, oxoethanoic acid, H₂SO₄ 100°C, 12 hours >95%

Modification : Replace methyl phenoxide with the 6-formyl-2-methyl-3-propoxyphenol precursor.

Thianthracene-Mediated Coupling

A method from the RSC involves thianthracene salts for aryl thioester synthesis, which could be repurposed for acetic acid coupling:

Step Reagents Conditions Yield
1 Thianthracene-S-oxide, HBF₄·OEt₂ 0°C, DCM/MeCN 60–80%
2 Potassium thioacetate, DMSO 427 nm light, 30 min -

Comparative Analysis of Methods

Method Advantages Disadvantages Best Use Case
Chloroacetic Acid Coupling High yield, scalable Requires NaOH handling Industrial synthesis
Glyoxylic Acid Condensation Simple procedure Acidic conditions may degrade sensitive groups Lab-scale production
One-Pot Synthesis Minimal purification Limited to specific substituents Rapid prototyping

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- has a unique molecular structure characterized by a phenoxy group with formyl, methyl, and propoxy substituents. Its molecular formula is C_{13}H_{16}O_4, with a molecular weight of approximately 252.26 g/mol. The synthesis of this compound typically involves multi-step processes including:

  • Aromatic Substitution Reactions : To form the phenoxy ring.
  • Formylation and Alkylation Reactions : To introduce the formyl and propoxy groups.

Industrial production often utilizes advanced catalytic systems to enhance yield and purity while ensuring efficient synthesis .

Biological Activities

Research indicates that acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- exhibits significant biological activities. Preliminary studies suggest it may interact with biomolecules and modulate enzyme activity, which could have implications for therapeutic applications. Some key findings include:

  • Enzyme Modulation : The compound may influence various biochemical pathways relevant to drug development strategies targeting diseases.
  • Potential Antimicrobial Properties : Investigations into its interactions with biological molecules are ongoing, suggesting possible applications in combating microbial infections .

Therapeutic Applications

The unique properties of acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- position it as a candidate for various therapeutic applications:

  • Drug Development : Its ability to bind with specific enzymes or receptors may lead to the modulation of their activities, paving the way for new drugs targeting diverse diseases.
  • Antioxidant Activity : The compound's structural features may contribute to its antioxidant properties, which are beneficial in reducing oxidative stress in biological systems .

Comparative Analysis with Related Compounds

Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- shares structural similarities with other compounds that may influence its reactivity and biological interactions. Below is a comparative table highlighting notable related compounds:

Compound NameIUPAC NameUnique Features
Acetic acid, (6-formyl-2-methyl-3-ethoxyphenoxy)2-(6-formyl-2-methyl-3-ethoxyphenoxy)acetic acidContains an ethoxy group instead of propoxy.
Acetic acid, (6-formyl-2-methyl-3-butoxyphenoxy)2-(6-formyl-2-methyl-3-butoxyphenoxy)acetic acidFeatures a butoxy group which may alter its reactivity.
Acetic acid, (6-formyl-2-methyl-3-methoxyphenoxy)2-(6-formyl-2-methyl-3-methoxyphenoxy)acetic acidContains a methoxy group affecting solubility and reactivity.

The differences in substituents can lead to distinct chemical behaviors and potential applications in various fields .

Mechanism of Action

The mechanism of action of acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
  • Structure: Phenoxyacetic acid substituted with chlorine at positions 2, 4, and 5 (CAS 93-76-5) .
  • Key Differences :
    • Substituents : Chlorine atoms (electron-withdrawing) vs. formyl, methyl, and propoxy groups (mixed electronic effects).
    • Acidity : Chlorine’s strong electron-withdrawing effect increases acidity (pKa ~2.6), whereas the target compound’s formyl group (moderately electron-withdrawing) and propoxy group (electron-donating) may result in a higher pKa.
    • Applications : 2,4,5-T is a herbicide; the target compound’s bioactivity (if any) would depend on substituent-driven receptor interactions .
Acetamide, 2-(6-Formyl-2-Methyl-3-Propoxyphenoxy)
  • Structure: Shares the same phenoxy backbone but replaces the carboxylic acid with an acetamide group (CAS 820237-70-5) .
  • Key Differences: Solubility: The amide group enhances solubility in polar aprotic solvents compared to the carboxylic acid.
(6-Isopropyl-2-Methoxycarbonyl-3-Methylphenoxy)acetic Acid Ester
  • Structure: Esterified phenoxyacetic acid with isopropyl, methoxycarbonyl, and methyl groups (CAS 52073-09-3) .
  • Key Differences :
    • Lipophilicity : The ester group increases lipophilicity, favoring membrane permeability over the free acid.
    • Reactivity : Esters undergo hydrolysis to the acid, whereas the target compound’s free acid form is directly bioactive.

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Key Substituents Functional Group Key Properties/Applications
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- C₁₃H₁₆O₅ (inferred) 6-formyl, 2-methyl, 3-propoxy -COOH Potential bioactivity (e.g., herbicidal, pharmacological)
2,4,5-Trichlorophenoxyacetic acid C₈H₅Cl₃O₃ 2,4,5-Cl -COOH Herbicide; high environmental persistence
Acetamide derivative (CAS 820237-70-5) C₁₃H₁₇NO₄ 6-formyl, 2-methyl, 3-propoxy -CONH₂ Enhanced metabolic stability
Ester derivative (CAS 52073-09-3) C₁₈H₂₅NO₅ 6-isopropyl, 2-methoxycarbonyl -COOCH₂CH₂N(CH₃)₂ Lipophilic; prodrug form

Pharmacophore and Bioactivity Considerations

The formyl group in the target compound may act as a hydrogen bond acceptor, a feature critical in pharmacophore models for receptor binding (e.g., as seen in ’s pharmacophore mapping studies) . Comparatively, 2,4,5-T relies on chlorine’s electronegativity for herbicidal activity, while the acetamide derivative’s -CONH₂ group could mimic peptide bonds in enzyme inhibitors.

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